1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol is a chemical compound with the molecular formula C13H19NO. It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further substituted with a dimethylamino group.
Vorbereitungsmethoden
The synthesis of 1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol typically involves the following steps:
Substitution: The phenyl ring is substituted with a dimethylamino group through nucleophilic substitution reactions.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, leading to various physiological effects. The cyclopropyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol can be compared with other similar compounds, such as:
1-Cyclopropyl-4-(dimethylamino)-1-phenyl-1-butanol: This compound has a similar structure but with a longer carbon chain.
1-(Dimethylamino)-2-phenyl-2-butanol: This compound has a similar functional group arrangement but differs in the position of the cyclopropyl group.
2-(Dimethylamino)-2-phenyl-1-butanol: This compound has a similar functional group arrangement but lacks the cyclopropyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H19NO |
---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
1-[1-[2-(dimethylamino)phenyl]cyclopropyl]ethanol |
InChI |
InChI=1S/C13H19NO/c1-10(15)13(8-9-13)11-6-4-5-7-12(11)14(2)3/h4-7,10,15H,8-9H2,1-3H3 |
InChI-Schlüssel |
PPEVUKSTCMFTNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CC1)C2=CC=CC=C2N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.